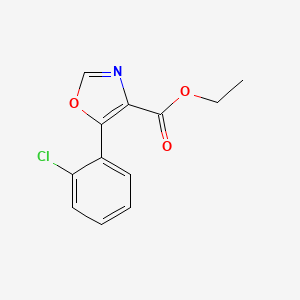
2-Formyl-5-(3-hydroxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% (2F5HP) is a phenolic compound that has been studied extensively in the fields of biochemistry, physiology, and medicinal chemistry. It is a relatively simple molecule with a molecular weight of 204.2 g/mol and a melting point of 116-118°C. It has a wide range of applications in scientific research and is used in a variety of laboratory experiments.
Mechanism of Action
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% is thought to act as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). This enzyme is involved in the metabolism of many drugs and is responsible for the breakdown of many toxins in the body. By inhibiting this enzyme, 2-Formyl-5-(3-hydroxyphenyl)phenol, 95% may reduce the toxicity of certain drugs and environmental pollutants.
Biochemical and Physiological Effects
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain types of cancer cells. It has also been shown to reduce inflammation and increase the production of antioxidant enzymes. Additionally, 2-Formyl-5-(3-hydroxyphenyl)phenol, 95% has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
Advantages and Limitations for Lab Experiments
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% is a relatively simple molecule and is relatively easy to synthesize and purify. It is also relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, it is important to note that 2-Formyl-5-(3-hydroxyphenyl)phenol, 95% can be toxic in high concentrations and should be handled with caution.
Future Directions
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% has a wide range of potential applications in the fields of biochemistry, physiology, and medicinal chemistry. Possible future directions for research include the study of its effects on other enzymes, the development of new drug targets, and the investigation of its potential therapeutic applications. Additionally, further research could be conducted to determine the optimal concentrations of 2-Formyl-5-(3-hydroxyphenyl)phenol, 95% for various laboratory experiments.
Synthesis Methods
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% can be synthesized through the condensation of sodium phenoxide and 4-hydroxybenzaldehyde in the presence of formic acid. The reaction is carried out at a temperature of 80°C and is typically completed in less than two hours. The product can then be isolated and purified by recrystallization or column chromatography.
Scientific Research Applications
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein folding, and the identification of novel drug targets. It can also be used to study the effects of oxidative stress on cells and tissues. Additionally, 2-Formyl-5-(3-hydroxyphenyl)phenol, 95% has been used to study the effects of environmental pollutants on the human body.
properties
IUPAC Name |
2-hydroxy-4-(3-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-8-11-5-4-10(7-13(11)16)9-2-1-3-12(15)6-9/h1-8,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXFNLAJTMZELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626529 |
Source


|
| Record name | 3,3'-Dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(3-hydroxyphenyl)phenol | |
CAS RN |
1261984-97-7 |
Source


|
| Record name | 3,3'-Dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














